![molecular formula C15H14N2O4 B14639229 (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate CAS No. 52692-03-2](/img/structure/B14639229.png)
(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate is an organic compound with a complex structure that includes both ester and azo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 4-[(E)-phenyldiazenyl]benzoic acid with (Methylperoxy)methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, while the azo group can participate in redox reactions. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-phenyldiazenyl]benzoate
- Ethyl 4-[(E)-phenyldiazenyl]benzoate
- Methyl 4-[(E)-phenyldiazenyl]benzoate
Uniqueness
(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of both methylperoxy and azo functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
52692-03-2 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methylperoxymethyl 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-19-21-11-20-15(18)12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
BQEIQIGUYQBEHQ-UHFFFAOYSA-N |
Canonical SMILES |
COOCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


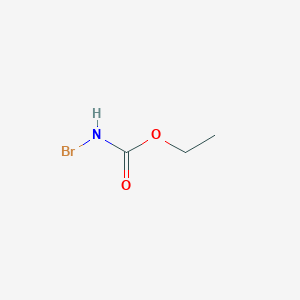
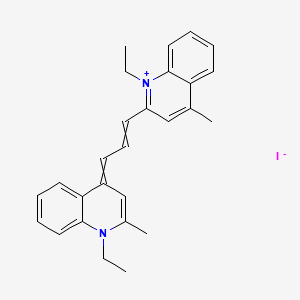
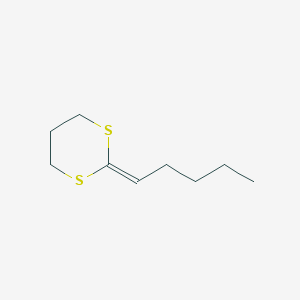
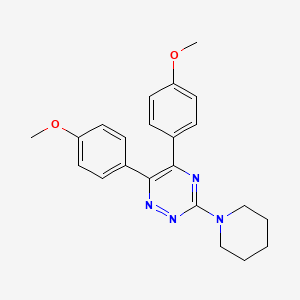
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
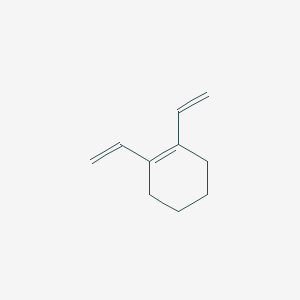
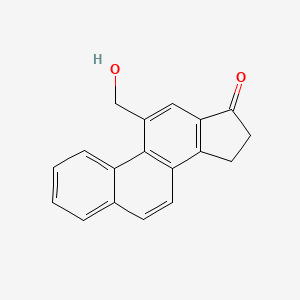
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
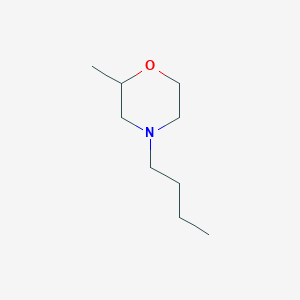

![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
